[(2-Methoxypyridin-4-yl)methyl](2-methylpropyl)amine
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Overview
Description
(2-Methoxypyridin-4-yl)methylamine is an organic compound with the molecular formula C11H18N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a methylpropylamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent. One common method is the alkylation of 2-methoxypyridine with 2-methylpropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxypyridin-4-yl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(2-Methoxypyridin-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridin-4-amine: Similar in structure but lacks the methylpropylamine group.
4-Methylpyridin-2-amine: Contains a methyl group at the 4-position instead of a methoxy group.
2,2’-Dipicolylamine: A related compound with two pyridine rings connected by an amine group.
Uniqueness
(2-Methoxypyridin-4-yl)methylamine is unique due to the combination of its methoxy and methylpropylamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9(2)7-12-8-10-4-5-13-11(6-10)14-3/h4-6,9,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBNSKHBOZSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=NC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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